2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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Overview
Description
2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a thiophene ring, an indene core, and an amino-methylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the condensation of thiophene-2-carbaldehyde with an indene derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino-methylidene linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carbaldehyde and thiophene-2-acetic acid share the thiophene ring structure.
Indene Derivatives: Compounds such as indene-1,3-dione and indene-2-carboxylic acid share the indene core.
Uniqueness
2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its combination of a thiophene ring and an indene core linked by an amino-methylidene group. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene or indene derivatives .
Properties
IUPAC Name |
3-hydroxy-2-(thiophen-2-ylmethyliminomethyl)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-14-11-5-1-2-6-12(11)15(18)13(14)9-16-8-10-4-3-7-19-10/h1-7,9,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZZQBFIFYGJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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